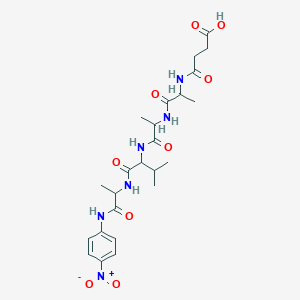

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide

Übersicht

Beschreibung

“N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide” is a chromogenic substrate for chymotrypsin-like serine protease, pancreatic elastase, and serine endopeptidase . It is used for screening elastase activity in lyophilized earthworm fibrinolytic enzymes and in screening honeybee inhibitors in serine protease inhibition assay .

Synthesis Analysis

The synthesis of “N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide” involves the hydrolysis of N-succinyl-L-Ala-L-Ala-L-Ala-p-nitroanilide (Suc Ala 3 NA). An increase in absorbance at 410 nm results from this hydrolysis .Molecular Structure Analysis

The molecular structure of “N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide” is represented by the empirical formula C21H29N5O8 . The molecular weight is 479.48 .Chemical Reactions Analysis

The chemical reaction involving “N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide” is its hydrolysis, which results in an increase in absorbance at 410 nm .Physical And Chemical Properties Analysis

“N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide” is a white crystalline solid . It is insoluble in water but soluble in organic solvents . It has a melting point of about 200-205 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Elastase Substrate

“N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide” is commonly used as an elastase substrate . Elastase is an enzyme that breaks down elastin, a key component of the extracellular matrix in tissues. This application is crucial in studying diseases related to elastin degradation, such as emphysema and cystic fibrosis.

Protease Substrate

This compound is also used as a protease substrate . Proteases are enzymes that break down proteins and peptides, and they play a vital role in numerous biological processes. Studying protease activity can provide insights into various diseases, including cancer and inflammatory disorders.

Cathepsin G Assay

“N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide” has been used as a substrate for cathepsin G assay in bone marrow lysates . Cathepsin G is a protease involved in immune response, and its activity can be indicative of certain pathological conditions.

Subtilisin Carlsberg Assay

This compound has been used in proteolytic activity assay of serine protease subtilisin carlsberg (SC) . Subtilisin Carlsberg is a serine protease produced by the bacterium Bacillus licheniformis and is widely used in detergents and cleaning products.

Neutrophil Elastase Assay

“N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide” has been used as a substrate for neutrophil elastase, trypsin and chymotrypsin in protease assay . Neutrophil elastase is an enzyme involved in the immune response, particularly in the defense against bacteria.

Screening of Serine Protease Inhibitors

In Japanese research, it has been used as a substrate for screening serine protease inhibitors . Serine protease inhibitors are a class of drugs that can treat conditions like inflammation, cancer, and cardiovascular diseases.

Wirkmechanismus

Target of Action

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is a synthetic peptide substrate primarily targeted by proteases, elastase, and subtilisin . These enzymes play a crucial role in protein degradation and turnover, which are essential for maintaining cellular homeostasis.

Mode of Action

The compound interacts with its target enzymes through a process known as hydrolysis . The enzymes cleave the peptide bond in the substrate, leading to the release of p-nitroaniline, a chromophore that can be detected spectrophotometrically .

Pharmacokinetics

As a peptide substrate, it is expected to have good solubility in dmf , which could potentially enhance its bioavailability.

Result of Action

The hydrolysis of N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide by its target enzymes results in the release of p-nitroaniline . This can be used as a measure of enzyme activity, providing valuable information about the state of protein turnover in the cell.

Action Environment

The action of N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is influenced by environmental factors such as temperature and pH. For instance, the activity of the enzymes it targets can be affected by changes in these parameters. Furthermore, the stability of the compound itself may be influenced by storage conditions .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[[1-[[1-[[3-methyl-1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6O9/c1-12(2)20(24(37)27-14(4)22(35)28-16-6-8-17(9-7-16)30(38)39)29-23(36)15(5)26-21(34)13(3)25-18(31)10-11-19(32)33/h6-9,12-15,20H,10-11H2,1-5H3,(H,25,31)(H,26,34)(H,27,37)(H,28,35)(H,29,36)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHHIHIBYVIDMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393257 | |

| Record name | N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide | |

CAS RN |

108322-03-8 | |

| Record name | N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)

![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)